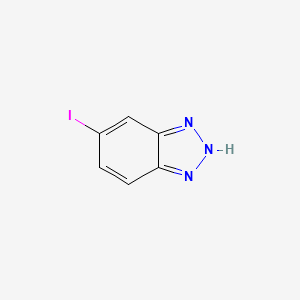

5-Iodo-1H-benzotriazole

Descripción general

Descripción

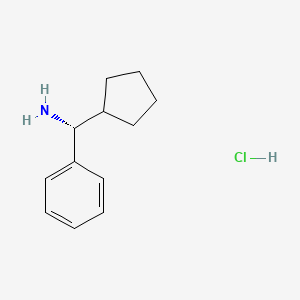

5-Iodo-1H-benzotriazole is a derivative of benzotriazole . Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms .

Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis

The molecular formula of 5-Iodo-1H-benzotriazole is C6H4IN3 . Benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers A and B . Various structural analyses with UV, IR and 1 H-NMR spectra indicate that tautomer A is dominant .Chemical Reactions Analysis

Benzotriazole is a weak acid with a pK a = 8.2 . It is a very weak Brønsted base with pK a < 0 . Not only can it act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons . Applying this property, the BTA can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .Physical And Chemical Properties Analysis

Benzotriazole is a white solid with a density of 1.36 g/mL . It has a melting point of 100 °C and a boiling point of 350 °C . It is soluble in water .Aplicaciones Científicas De Investigación

Environmental Fate and Biodegradation

- Benzotriazoles, including 5-Iodo-1H-benzotriazole, are utilized as corrosion inhibitors in domestic and industrial settings, leading to their omnipresence as micropollutants in aquatic environments. Research by Huntscha et al. (2014) focused on their aerobic biological degradation in activated sludge, revealing significant insights into their environmental fate. The study identified major transformation products of benzotriazoles, such as 4- and 5-hydroxy-1H-benzotriazole and 1H-benzotriazole-5-carboxylic acid, demonstrating the pathways and persistence of these compounds in wastewater treatment processes (Huntscha et al., 2014).

Impact on Aquatic Organisms

- Giraudo et al. (2017) explored the endocrine-disrupting potential of benzotriazoles, including 1H-benzotriazole, in aquatic species. The study observed significant effects on the molting frequency of Daphnia magna, a freshwater invertebrate, when exposed to sublethal doses of benzotriazoles. This research highlights the potential ecological impacts of these compounds on aquatic life (Giraudo et al., 2017).

Environmental Monitoring Techniques

- The development of novel sensing methods for monitoring benzotriazoles in water is critical due to their ecological implications. Muschietti et al. (2020) introduced a new voltammetric method using commercial screen-printed electrodes for the sensing of benzotriazoles in water samples, aiding in environmental monitoring and addressing concerns regarding their biodegradability and ecotoxicological effects (Muschietti et al., 2020).

Photolysis and Degradation Mechanisms

- Understanding the photochemical fate of benzotriazoles is vital for assessing their persistence in the environment. Weidauer et al. (2016) studied the photolysis of various benzotriazoles under simulated sunlight, revealing insights into their degradation pathways and half-lives. This research is crucial for understanding how these compounds break down in natural waters and their potential environmental risks (Weidauer et al., 2016).

Photostabilizing Characteristics and Environmental Impact

- Investigating the photostabilizing characteristics of benzotriazoles is essential for evaluating their effect on other micro-organic pollutants in aquatic environments. Chung et al. (2018) found that benzotriazoles like 5-Methyl-1H-benzotriazole can minimize the photosensitizing ability of certain compounds in water, affecting the natural attenuation processes and increasing pollutant persistence (Chung et al., 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Iodinated compounds are an attractive alternative to brominated ones . One of them retains the cytotoxicity against selected cancer cell lines of the reference TBBt with a smaller side effect on mitochondrial activity . Both iodinated compounds are candidate leaders in the further development of CK2 inhibitors .

Propiedades

IUPAC Name |

5-iodo-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZPERQXTLCUPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10701591 | |

| Record name | 5-Iodo-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10701591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-1H-benzotriazole | |

CAS RN |

302799-71-9 | |

| Record name | 5-Iodo-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10701591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

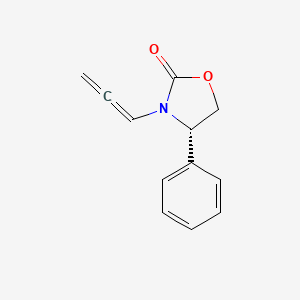

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

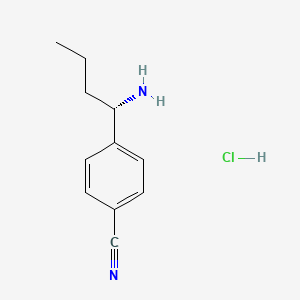

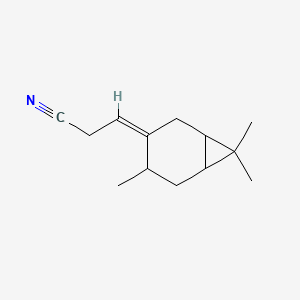

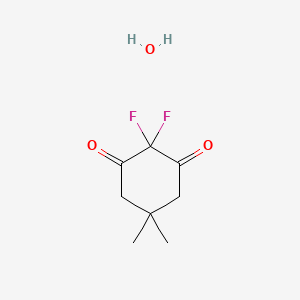

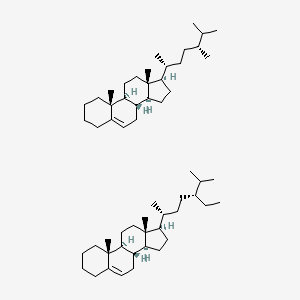

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R)-1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinolin-2-ium;chloride](/img/structure/B1505135.png)

![Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B1505136.png)

![1-[(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-yl]-4-methylpiperazine](/img/structure/B1505141.png)